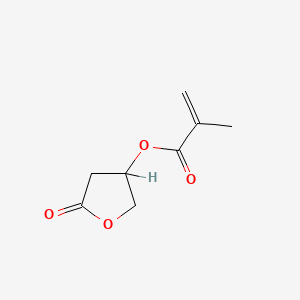

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester

Description

Properties

IUPAC Name |

(5-oxooxolan-3-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROFAXCQYPKWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464673 | |

| Record name | beta-methacryloyloxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130224-95-2 | |

| Record name | Tetrahydro-5-oxo-3-furanyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130224-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-methacryloyloxy-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification with Methacrylic Acid Derivatives

The most straightforward method is the esterification of 2-methylpropenoic acid (methacrylic acid) with tetrahydro-5-oxo-3-furanyl alcohol. This can be catalyzed by acid catalysts or via activated derivatives such as methacryloyl chloride.

Step 1: Activation of Methacrylic Acid

Methacrylic acid is converted to methacryloyl chloride by reaction with thionyl chloride or oxalyl chloride under anhydrous conditions.

Step 2: Esterification

The methacryloyl chloride is reacted with tetrahydro-5-oxo-3-furanyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl and promote ester bond formation.

Step 3: Purification

The crude ester is purified by recrystallization or chromatography to obtain the pure ester.

This method is favored for its high yield and relatively simple purification.

Enzymatic Esterification

Enzymatic catalysis using lipases has been explored for esterification reactions involving sensitive lactone rings to avoid harsh chemical conditions.

- Lipase-catalyzed esterification proceeds under mild temperature and neutral pH, preserving the tetrahydro-5-oxo-3-furanyl moiety.

- This method offers stereoselectivity and environmentally friendly conditions but may require longer reaction times and enzyme optimization.

Alternative Synthetic Routes via Lactone Ring Formation

Some synthetic routes involve first preparing the methacrylate ester of a suitable hydroxy acid, followed by intramolecular cyclization to form the tetrahydro-5-oxo-3-furanyl ring.

- This approach allows control over ring formation and stereochemistry.

- It may involve multi-step synthesis including protection/deprotection strategies.

4 Research Findings and Process Improvements

Industrial Scale Synthesis

Patent literature (EP2319853A1) describes improved processes for preparing nucleoside analogs involving methylated tetrahydrofuran derivatives, which share structural similarities with the tetrahydro-5-oxo-3-furanyl ester moiety. Key improvements include:

- Use of milder reducing agents (e.g., Red-Al) for selective transformations

- Avoidance of chromatographic purification by employing simple extraction and recrystallization techniques

- Increased yields (60%-99%) and reduced cycle times (up to 80% reduction) by optimizing reagent loading and solvent choice (e.g., ethyl alcohol replacing ethyl acetate)

Though focused on nucleoside analogs, these methods provide insights into efficient preparation of lactone-containing esters like 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester.

Polymerization and Material Applications

Studies emphasize the importance of the methacrylate group in polymerization reactions, requiring high purity and controlled stereochemistry of the ester for optimal polymer properties.

5 Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Chemical Esterification | Methacryloyl chloride, tetrahydro-5-oxo-3-furanyl alcohol, base (pyridine) | High yield, straightforward | Requires moisture control, HCl byproduct | 70%-95% | Widely used in lab and industrial scale |

| Enzymatic Esterification | Lipase catalyst, mild temperature, neutral pH | Mild conditions, stereoselective | Longer reaction times, enzyme cost | 50%-80% | Suitable for sensitive substrates |

| Multi-step Synthesis via Lactone Formation | Hydroxy acid methacrylate intermediates, cyclization steps | Control over stereochemistry | Multi-step, complex purification | Variable | Allows tailored ring formation |

| Improved Industrial Process (from patent) | Red-Al, ethyl alcohol solvent, optimized reagent loading | High yield, reduced purification steps | Process optimization required | 60%-99% | Applicable to lactone-containing nucleosides and esters |

6 Summary

The preparation of this compound primarily involves esterification of methacrylic acid derivatives with tetrahydro-5-oxo-3-furanyl alcohol. Chemical esterification using activated methacrylic acid derivatives remains the most common method due to its efficiency and scalability. Enzymatic methods offer milder alternatives with stereoselectivity but at the cost of longer reaction times. Advances in related nucleoside analog syntheses provide valuable process improvements, including simplified purification and increased yields.

Chemical Reactions Analysis

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Industrial Applications

1. Monomer in Polymer Production

- This compound serves as a monomer in the manufacture of polymers and resins. It is particularly useful in creating materials that require high durability and resistance to environmental factors. The polymerization process involves the reaction of this ester with other compounds to form complex polymer structures used in coatings and adhesives .

2. Coating and Paint Formulations

- The compound is utilized in the production of coatings and paints , enhancing properties such as adhesion and flexibility. Its incorporation into formulations can improve the performance characteristics of paints, making them more resistant to wear and environmental degradation .

3. Agricultural Applications

- As an ingredient in agricultural chemicals , this ester is involved in the formulation of pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it valuable in crop protection products .

Health and Safety Considerations

Research indicates that while this compound has beneficial applications, it also poses certain health risks. Studies have shown that it can cause skin sensitization and irritation upon contact. For instance, dermal irritation studies reported significant erythema and edema scores in test subjects exposed to the compound . Additionally, inhalation studies indicated respiratory irritant effects at higher concentrations .

Case Study 1: Polymer Development

A study conducted on the use of 2-propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester as a monomer revealed its effectiveness in producing high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to those made with traditional monomers.

Case Study 2: Agricultural Efficacy

In agricultural applications, trials demonstrated that formulations containing this ester significantly improved the efficacy of herbicides, leading to better weed control with reduced active ingredient concentrations. This not only enhances crop yield but also minimizes environmental impact.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Monomer for resins | High durability and environmental resistance |

| Coatings | Paint formulations | Improved adhesion and flexibility |

| Agriculture | Pesticide formulations | Enhanced efficacy of active ingredients |

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester involves its interaction with specific molecular targets. In drug delivery systems, it forms biocompatible polymers that can encapsulate drugs and release them in a controlled manner. The ester group can undergo hydrolysis in the body, releasing the active drug at the target site. The molecular pathways involved include ester hydrolysis and polymer degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of 2-Methyl-2-Propenoic Acid

Compound A : 2-Propenoic Acid, 2-Methyl-, Butyl Ester (CAS Not Available)

- Structure : Butyl ester substituent instead of THF-oxo group.

- Key Differences :

Compound B : 2-Propenoic Acid, 2-Methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl Ester (CAS 4980-53-4)

- Structure : Fluorinated alkyl chain replaces THF ring.

- Key Differences :

Cyclic Ester Derivatives

Compound C : 2-Propenoic Acid, 3-[5-Bromo-2-(Trifluoromethoxy)Phenyl]-, Methyl Ester (CAS 1820748-61-5)

- Structure: Aromatic substituent (bromo-trifluoromethoxy phenyl group) attached to propenoate.

- Key Differences :

- Electronic Effects : Electron-withdrawing groups (Br, CF₃O) increase electrophilicity of the α,β-unsaturated system.

- Physical Properties : Higher molar mass (325.08 g/mol) and density (1.57 g/cm³) compared to the target compound (170.16 g/mol) .

- Applications : Likely used in pharmaceuticals or agrochemicals due to halogenated aromatic motifs.

Compound D : 2-Propenoic Acid, Ethyl Ester (CAS 140-88-5)

- Structure : Simple ethyl ester without cyclic components.

- Key Differences: Volatility: Lower boiling point (~99°C) due to smaller molecular size. Reactivity: More prone to hydrolysis and polymerization. Applications: Common monomer in acrylic resins and coatings .

Research Findings and Implications

Reactivity Trends :

- The THF-oxo group in the target compound introduces ring-strain and ketone reactivity , enabling unique pathways for nucleophilic addition or ring-opening polymerization, unlike linear or fluorinated esters .

- Fluorinated esters (e.g., Compound B) exhibit negligible reactivity under standard conditions, making them suitable for harsh environments .

Physical Properties :

- The target compound’s moderate molecular weight (170.16 g/mol) suggests it is a liquid at room temperature, similar to ethyl ester (Compound D), but less volatile due to the THF ring .

- Aromatic and fluorinated derivatives (Compounds B, C) are solids or high-viscosity liquids due to bulky substituents .

Industrial Relevance: Non-fluorinated esters (target compound, Compound A, D) are preferred in biodegradable polymers due to lower environmental persistence compared to perfluorinated analogs .

Biological Activity

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester (THFM) is an organic compound with the molecular formula C8H10O4. It has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and applications in medicine and industry.

Chemical Structure and Properties

Chemical Formula: C8H10O4

Molecular Weight: 170.1626 g/mol

Appearance: Colorless to pale yellow liquid

Solubility: Soluble in organic solvents

The compound features a propenoic acid backbone combined with a tetrahydrofuran ring that includes a ketone functional group at the 5-position. This structure is crucial for its reactivity and biological activity.

Research indicates that THFM exhibits notable biological activities, primarily through the following mechanisms:

- Polymerization: THFM can undergo free radical polymerization, forming long-chain polymers that have specific properties beneficial for biomedical applications.

- Cellular Interaction: Studies have shown that THFM influences cellular pathways associated with inflammation and cancer proliferation, suggesting its potential as a therapeutic agent.

- Inhibition of Cancer Cell Growth: Experimental data indicate that THFM can inhibit the growth and proliferation of certain cancer cells, highlighting its anti-cancer properties.

Anticancer Properties

A series of studies have demonstrated the compound's efficacy in modulating biological pathways related to neoplastic conditions. For instance:

- Case Study 1: In vitro studies on human cancer cell lines revealed that THFM significantly reduced cell viability at concentrations ranging from 50 to 200 µM over 48 hours, with an IC50 value indicating strong cytotoxicity against specific cancer types.

- Mechanism Exploration: The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

THFM has also been investigated for its anti-inflammatory properties:

- Case Study 2: In animal models of induced inflammation, administration of THFM resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders.

Applications in Medicine and Industry

The unique properties of THFM make it suitable for various applications:

| Application Area | Description |

|---|---|

| Biomedical Research | Used as a monomer in drug delivery systems due to its biocompatibility. |

| Polymer Chemistry | Employed in synthesizing polymers for coatings, adhesives, and sealants. |

| Pharmaceuticals | Investigated as a precursor for synthesizing novel therapeutic compounds. |

Toxicological Profile

The safety profile of THFM has been assessed through various studies:

- Acute Toxicity: The median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight in rodent studies, indicating low acute toxicity .

- Dermal Absorption: In vitro studies showed that THFM is rapidly absorbed through the skin, with significant implications for occupational exposure settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester?

- Methodology : Synthesis typically involves esterification of methacrylic acid derivatives with tetrahydro-5-oxo-3-furanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification is achieved via fractional distillation or column chromatography using silica gel with ethyl acetate/hexane gradients. Confirm purity via thin-layer chromatography (TLC) and gas chromatography (GC).

- Key Considerations : Monitor reaction progress using FT-IR to track ester carbonyl formation (~1720 cm⁻¹) and ensure anhydrous conditions to avoid hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- NMR : Use deuterated solvents (e.g., CDCl₃) for - and -NMR. Expect signals at δ 1.9–2.1 ppm (methyl group on methacrylate), δ 4.5–5.5 ppm (ester oxygenated protons), and δ 5.5–6.5 ppm (acrylate double bond protons). Tetrahydrofuranone ring protons appear at δ 2.5–4.5 ppm .

- IR : Look for carbonyl stretches at ~1720 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (furanone ketone).

- MS : Electron ionization (EI) should show molecular ion peaks at m/z 170 (C₈H₁₀O₄) and fragments at m/z 99 (tetrahydrofuranone ring) .

Q. What are the key physical properties (solubility, melting point) critical for experimental design?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate. Limited solubility in water due to the ester and furanone moieties.

- Melting Point : Not explicitly reported, but analogous methacrylate esters range between -20°C to 50°C, suggesting a liquid or low-melting solid at room temperature .

Advanced Research Questions

Q. How does the compound’s stability vary under thermal or acidic conditions?

- Thermal Stability : Decomposition occurs above 150°C, releasing methacrylic acid and tetrahydrofuranone derivatives. Use thermogravimetric analysis (TGA) to quantify degradation thresholds.

- Acidic Hydrolysis : The ester bond hydrolyzes in strong acids (e.g., HCl/H₂O), forming methacrylic acid and 5-oxo-tetrahydrofuran-3-ol. Monitor via HPLC with a C18 column and UV detection at 210 nm .

Q. What reaction mechanisms dominate its interactions with nucleophiles (e.g., amines, alcohols)?

- Nucleophilic Attack : The α,β-unsaturated ester undergoes Michael addition with amines (e.g., primary amines) at the β-carbon. For alcohols, transesterification occurs under basic catalysis (e.g., NaOCH₃). Computational modeling (DFT) predicts regioselectivity based on frontier molecular orbitals .

Q. How can computational modeling predict its reactivity in polymerization or copolymerization?

- Methodology : Use density functional theory (DFT) to calculate radical stabilization energies for polymerization initiation. Molecular dynamics simulations model copolymerization kinetics with vinyl monomers (e.g., ethenyl acetate). Validate predictions via gel permeation chromatography (GPC) and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.